N,N-dimethyl-4-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine
Description
N,N-dimethyl-4-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine is a complex organic compound that features a pyridopyrimidine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The pyridopyrimidine scaffold is known for its biological activity and is present in several therapeutic agents.
Properties
Molecular Formula |
C17H20N8 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-(4-pyrido[3,4-d]pyrimidin-4-ylpiperazin-1-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H20N8/c1-23(2)17-19-6-4-15(22-17)24-7-9-25(10-8-24)16-13-3-5-18-11-14(13)20-12-21-16/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
ACQUNNGTMRCFHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine typically involves multiple steps, including the formation of the pyridopyrimidine core and subsequent functionalization. One common method involves the condensation of appropriate pyridine and pyrimidine derivatives, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the pyridopyrimidine scaffold .
Scientific Research Applications
N,N-dimethyl-4-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to alterations in cellular processes and has potential therapeutic implications .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their enzyme inhibitory activity.
Pyrido[2,3-d]pyrimidine derivatives: Studied for their therapeutic potential in various diseases
Uniqueness
N,N-dimethyl-4-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine is unique due to its specific structural features and the presence of the pyridopyrimidine moiety, which imparts distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for research and therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
